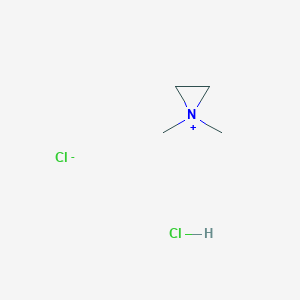
Hexafluorozirconate de disodium(2-)
Vue d'ensemble
Description
Disodium hexafluorozirconate(2-) is an inorganic compound with the molecular formula F₆Na₂ZrThis compound is notable for its use in various industrial and scientific applications, particularly in the manufacturing of optical glasses and ceramics .
Applications De Recherche Scientifique
Disodium hexafluorozirconate(2-) has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other zirconium compounds and as a reagent in various chemical reactions.
Biology: Investigated for its potential use in biological assays and as a component in certain biochemical processes.
Medicine: Explored for its potential use in dental materials and as a component in certain medical devices.
Industry: Utilized in the production of optical glasses, ceramics, and as a flux in metallurgy.
Mécanisme D'action
Target of Action
Disodium hexafluorozirconate(2-), also known as disodium;zirconium(4+);hexafluoride, is an inorganic compound .
Result of Action
Disodium hexafluorozirconate(2-) is used in the manufacturing of optical glasses and ceramics . It has also been researched for its potential use in the production of red and blue-green phosphors .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium hexafluorozirconate(2-) can be synthesized through the reaction of zirconium dioxide (ZrO₂) with hydrofluoric acid (HF) and sodium hydroxide (NaOH). The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
ZrO2+6HF+2NaOH→Na2ZrF6+3H2O
Industrial Production Methods: In industrial settings, disodium hexafluorozirconate(2-) is produced by reacting zirconium compounds with sodium fluoride (NaF) in the presence of hydrofluoric acid. This method ensures high purity and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Disodium hexafluorozirconate(2-) primarily undergoes substitution reactions. It can react with various metal salts to form corresponding metal fluorozirconates. For example:
Na2ZrF6+MCl2→MZrF6+2NaCl
where M represents a divalent metal cation such as calcium (Ca²⁺) or magnesium (Mg²⁺).
Common Reagents and Conditions: Common reagents include metal chlorides and other halides. The reactions typically occur in aqueous solutions at room temperature.
Major Products: The major products of these reactions are metal fluorozirconates, which have applications in various fields, including materials science and catalysis .
Comparaison Avec Des Composés Similaires
Sodium hexafluoroaluminate (Na₃AlF₆): Used in the aluminum industry as a flux.
Potassium hexafluorozirconate (K₂ZrF₆): Similar in structure and used in similar applications as disodium hexafluorozirconate(2-).
Ammonium hexafluorozirconate ((NH₄)₂ZrF₆): Used in the production of zirconium-based materials.
Uniqueness: Disodium hexafluorozirconate(2-) is unique due to its specific interactions with sodium ions, which can influence its solubility and reactivity compared to other similar compounds. Its applications in optical glass and ceramics manufacturing also highlight its distinct properties .
Propriétés
IUPAC Name |
disodium;zirconium(4+);hexafluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6FH.2Na.Zr/h6*1H;;;/q;;;;;;2*+1;+4/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSYURTCLCUKLSF-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[F-].[F-].[F-].[F-].[F-].[F-].[Na+].[Na+].[Zr+4] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F6Na2Zr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90937614 | |
| Record name | Sodium zirconium(4+) fluoride (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | Disodium hexafluorozirconate(2-) | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17565 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
16925-26-1 | |
| Record name | Disodium hexafluorozirconate(2-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016925261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Zirconate(2-), hexafluoro-, sodium (1:2), (OC-6-11)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium zirconium(4+) fluoride (2/1/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90937614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium hexafluorozirconate(2-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.249 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















